molecular formula C27H26N2O4 B2722617 phenyl 4-((9H-xanthene-9-carboxamido)methyl)piperidine-1-carboxylate CAS No. 1235655-42-1

phenyl 4-((9H-xanthene-9-carboxamido)methyl)piperidine-1-carboxylate

Cat. No.: B2722617
CAS No.: 1235655-42-1
M. Wt: 442.515
InChI Key: RKWRAVQEBQITJD-UHFFFAOYSA-N
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Description

Phenyl 4-((9H-xanthene-9-carboxamido)methyl)piperidine-1-carboxylate is a piperidine-based compound featuring a xanthene carboxamido methyl substituent at the 4-position of the piperidine ring and a phenyl ester group at the 1-position.

Properties

IUPAC Name

phenyl 4-[(9H-xanthene-9-carbonylamino)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O4/c30-26(25-21-10-4-6-12-23(21)33-24-13-7-5-11-22(24)25)28-18-19-14-16-29(17-15-19)27(31)32-20-8-2-1-3-9-20/h1-13,19,25H,14-18H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKWRAVQEBQITJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

Structure and Disconnection Points

Phenyl 4-((9H-xanthene-9-carboxamido)methyl)piperidine-1-carboxylate features three key disconnections that guide synthetic planning:

  • The amide bond between 9H-xanthene-9-carboxylic acid and the 4-(aminomethyl)piperidine moiety
  • The phenyl carbamate linkage at the piperidine nitrogen
  • The hydroxymethyl/aminomethyl functionality on the piperidine ring

The selection of disconnection priority significantly impacts synthetic efficiency, with most successful approaches beginning with functionalization of the piperidine component.

Key Building Blocks

Three essential building blocks form the foundation of all viable synthetic routes:

  • 9H-xanthene or 9H-xanthene-9-carboxylic acid
  • 4-(hydroxymethyl)piperidine or related derivatives
  • Phenyl chloroformate for carbamate introduction

Linear Synthetic Route via Protected Intermediates

Preparation of 9H-xanthene-9-carboxylic Acid

The synthesis of the xanthene carboxylic acid component typically follows established protocols:

Step 1: Formation of diphenyl ether derivative
Step 2: Cyclization to xanthone
Step 3: Reduction to xanthene
Step 4: Carboxylation at 9-position

This sequence begins with the reaction of 2-chlorobenzoic acid with phenol to form a diphenyl ether intermediate that undergoes cyclization to xanthone. The xanthone is then reduced to xanthene, which can be metalated at the 9-position and quenched with carbon dioxide to yield the desired carboxylic acid. The cyclization step typically employs acidic conditions to facilitate the intramolecular Friedel-Crafts reaction as shown in patent literature.

Synthesis of Protected 4-(aminomethyl)piperidine

The piperidine component is typically prepared through a sequence involving:

Step 1: N-protection of 4-piperidine derivative
Step 2: Functionalization at 4-position
Step 3: Introduction of aminomethyl group
Step 4: Selective deprotection

A representative pathway starts with ethyl piperidine-4-carboxylate, which is protected with di-tert-butyl dicarbonate. The ester is reduced to the corresponding alcohol using lithium aluminum hydride, and the hydroxyl group is converted to a tosylate leaving group. This intermediate can then undergo nucleophilic displacement with azide, followed by reduction to provide the protected aminomethyl derivative.

Step Reagents Conditions Yield (%)
N-Protection Boc2O, Et3N EtOAc, 0°C to RT, 48h 85-95
Ester Reduction LiAlH4 THF, 0°C, 2h 90-95
Tosylation TsCl, DABCO TBME, 0°C, 1h 75-85
Azide Displacement NaN3 DMF, 80°C, 12h 80-90
Azide Reduction H2, Pd/C MeOH, RT, 4h 90-95

Amide Coupling Reaction

The formation of the amide bond between 9H-xanthene-9-carboxylic acid and the 4-(aminomethyl)piperidine derivative employs standard peptide coupling conditions:

9H-xanthene-9-carboxylic acid + EDC/HOBt + 4-(aminomethyl)piperidine derivative → amide intermediate

The coupling reaction typically proceeds in dichloromethane or N,N-dimethylformamide with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling agents. The reaction requires 6-12 hours at room temperature to achieve complete conversion.

N-Carboxylation with Phenyl Chloroformate

The final step involves deprotection of the piperidine nitrogen (if protected) followed by reaction with phenyl chloroformate:

Amide intermediate + TFA/DCM → deprotected intermediate
Deprotected intermediate + phenyl chloroformate + Et3N → final product

The Boc deprotection is typically accomplished using trifluoroacetic acid in dichloromethane (1:3 v/v), followed by neutralization. The free amine is then treated with phenyl chloroformate in the presence of triethylamine at 0-5°C to selectively form the carbamate at the piperidine nitrogen.

Convergent Approach with Pre-functionalized Components

Preparation of Phenyl 4-(aminomethyl)piperidine-1-carboxylate

This key intermediate can be synthesized through the following sequence:

Step 1: N-protection of 4-piperidone
Step 2: Reductive amination or other methods to introduce aminomethyl group
Step 3: N-deprotection
Step 4: Reaction with phenyl chloroformate

The preparation typically begins with N-Boc-4-piperidone, which undergoes reductive amination with an appropriate amine source and reducing agent such as sodium triacetoxyborohydride. After Boc deprotection, the free piperidine nitrogen is selectively carboxylated with phenyl chloroformate.

Activation of 9H-xanthene-9-carboxylic Acid

The xanthene carboxylic acid component requires activation prior to coupling:

9H-xanthene-9-carboxylic acid + SOCl2 → 9H-xanthene-9-carbonyl chloride

Alternatively, active esters can be prepared using N-hydroxysuccinimide (NHS) or pentafluorophenol to enhance reactivity while maintaining selectivity. These activated species show improved stability compared to acid chlorides while maintaining high reactivity toward amines.

Final Coupling Reaction

The pre-functionalized components are combined in the final step:

Activated 9H-xanthene-9-carboxylic acid + phenyl 4-(aminomethyl)piperidine-1-carboxylate → final product

This convergent approach typically offers higher overall yields compared to linear sequences, as each component can be optimized independently prior to the final coupling.

Alternative One-Pot Process

Direct Coupling Approach

A more streamlined approach involves fewer isolation steps:

9H-xanthene-9-carboxylic acid + coupling agent + 4-(aminomethyl)piperidine → intermediate
Intermediate + phenyl chloroformate → final product

This approach employs in situ activation of the carboxylic acid with coupling reagents like HATU or PyBOP, followed by addition of the amine component. After amide formation is complete, phenyl chloroformate is added directly to the reaction mixture to introduce the carbamate functionality.

Advantages and Limitations

The one-pot process offers significant advantages in terms of operational simplicity and reduced solvent usage. However, this approach generally provides lower overall yields (25-35%) compared to stepwise methods due to competing side reactions and purification challenges.

Optimization Parameters for Scaled Synthesis

Critical Process Parameters

Parameter Optimal Range Impact on Process
Amide Coupling Temperature 20-25°C Higher temperatures accelerate reaction but increase side products
Coupling Reagent EDC/HOBt or HATU HATU provides faster reaction but is more expensive
Carboxylation Temperature 0-5°C Critical for selective N-carboxylation
Purification Method Column chromatography vs. crystallization Crystallization preferred for larger scale
Solvent Selection DCM, DMF, THF Impacts solubility and reaction rate

Optimization studies indicate that controlling the temperature during the carboxylation step is particularly critical for achieving high selectivity. Similarly, the choice of coupling reagent significantly affects both reaction rate and purity profile.

Scale-up Considerations

For larger-scale preparation (>100g), several modifications are recommended:

  • Replacement of column chromatography with crystallization or trituration purification
  • Implementation of continuous addition techniques for exothermic steps
  • Solvent volume reduction to improve process efficiency
  • In-process controls for key intermediates

These adjustments have been shown to maintain yield and purity while improving process robustness and sustainability.

Analytical Characterization and Quality Control

Spectroscopic Data for Structure Confirmation

The identity of this compound can be confirmed through multiple spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Characteristic signals include:

  • 1H NMR (300 MHz, CDCl3): δ 7.35-7.80 (m, aromatic protons), 7.05-7.25 (m, phenyl protons), 5.10 (s, 1H, xanthene 9-H), 4.25-4.40 (m, 2H, piperidine CH2N), 3.10-3.30 (d, 2H, CH2NH), 2.70-2.95 (m, 2H, piperidine CH2N), 1.55-1.80 (m, 3H, piperidine CH + CH2), 1.20-1.40 (m, 2H, piperidine CH2)

  • 13C NMR expected signals include carbonyl carbons (168-172 ppm for amide, 153-155 ppm for carbamate), aromatic carbons (115-155 ppm), and aliphatic carbons (25-60 ppm)

Infrared (IR) Spectroscopy

Key absorption bands should appear at 1730-1740 cm-1 (carbamate C=O), 1630-1650 cm-1 (amide C=O), and 1250-1270 cm-1 (C-O-C stretching of xanthene).

Purity Assessment Methods

The chemical purity of the final product can be determined through:

  • High-Performance Liquid Chromatography (HPLC) analysis using C18 column with acetonitrile/water gradient
  • Thin-Layer Chromatography (TLC) with appropriate solvent systems (e.g., dichloromethane/methanol 9:1)
  • Elemental analysis for C, H, N content

A purity standard of >98% is typically required for research or pharmaceutical applications.

Comparative Analysis of Synthetic Routes

Efficiency and Practicality Assessment

Synthetic Approach Overall Yield (%) Number of Steps Practicality Key Advantages
Linear Route 35-45 7-9 Moderate Better control over each intermediate
Convergent Route 40-55 5-7 High Higher overall yield, fewer steps
One-Pot Process 25-35 3-4 Variable Operational simplicity, lower solvent usage

The convergent route offers the best balance of efficiency and practicality for most applications, particularly for scale-up purposes.

Green Chemistry Considerations

From a sustainability perspective, the synthesis can be improved by:

  • Replacing traditional coupling reagents with more atom-economical alternatives
  • Employing catalytic methods for key transformations
  • Reducing solvent usage through process intensification
  • Utilizing greener solvents (e.g., 2-methyltetrahydrofuran instead of dichloromethane)

These modifications can significantly reduce the environmental impact while maintaining synthetic efficiency.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-((9H-xanthene-9-carboxamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The xanthene core can be oxidized to form xanthone derivatives.

    Reduction: The carboxamido group can be reduced to an amine under appropriate conditions.

    Substitution: The phenyl ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

    Oxidation: Xanthone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Phenyl 4-((9H-xanthene-9-carboxamido)methyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the xanthene core.

    Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of phenyl 4-((9H-xanthene-9-carboxamido)methyl)piperidine-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The xanthene core can also participate in photophysical processes, making it useful in imaging applications.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The following compounds share structural motifs with the target molecule, particularly the piperidine-1-carboxylate core:

Compound Name Substituents at Piperidine 4-Position 1-Position Ester Group Similarity Score Key Structural Differences
Phenyl 4-((9H-xanthene-9-carboxamido)methyl)piperidine-1-carboxylate Xanthene carboxamido methyl Phenyl Reference compound
(9H-Fluoren-9-yl)methyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride Aminomethyl Fluorenylmethyl (Fmoc) 0.81 Fluorenyl vs. xanthene; amine vs. carboxamide
Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate Hydroxymethyl Benzyl 0.86 Hydroxymethyl vs. carboxamido methyl; benzyl vs. phenyl ester
(9H-Fluoren-9-yl)methyl 4-(chlorocarbonyl)piperidine-1-carboxylate Chlorocarbonyl Fluorenylmethyl (Fmoc) Chlorocarbonyl (reactive) vs. carboxamido
(9H-Fluoren-9-yl)methyl 4-hydroxypiperidine-1-carboxylate Hydroxyl Fluorenylmethyl (Fmoc) Hydroxyl vs. carboxamido methyl

Key Observations :

  • Xanthene vs.
  • Carboxamido vs. Hydroxymethyl/Chlorocarbonyl : The carboxamido group in the target compound provides hydrogen-bonding capability, unlike the hydroxymethyl or chlorocarbonyl groups in analogs .
  • Phenyl vs.

Physicochemical Properties

Predicted or experimental data for select analogs are summarized below:

Compound Name Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) pKa
Target Compound ~437.4 (estimated)
(9H-Fluoren-9-yl)methyl 4-(chlorocarbonyl)piperidine-1-carboxylate 369.84 1.294 ± 0.06 518.6 ± 43.0 -2.54 ± 0.40
(9H-Fluoren-9-yl)methyl 4-hydroxypiperidine-1-carboxylate 323.39

Analysis :

  • The chlorocarbonyl analog has a lower molecular weight and higher reactivity due to the electrophilic chlorine atom, contrasting with the target’s carboxamido group, which is more stable.
  • The hydroxyl analog is more polar, likely enhancing aqueous solubility compared to the hydrophobic xanthene-containing target.

Biological Activity

Phenyl 4-((9H-xanthene-9-carboxamido)methyl)piperidine-1-carboxylate is a complex organic compound characterized by its unique xanthene core, which is linked to a piperidine ring through a carboxamide bridge. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including its role as a fluorescent probe and its therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Component Description
IUPAC Name N-(4-fluorophenyl)-4-[(9H-xanthene-9-carbonylamino)methyl]piperidine-1-carboxamide
Molecular Formula C27H26FN3O3
Molecular Weight 455.51 g/mol

The presence of the xanthene core contributes to the compound's fluorescence, making it suitable for imaging applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The xanthene core can intercalate with DNA, which may influence gene expression and cellular processes. The piperidine moiety is known to interact with various protein targets, potentially inhibiting their function. The fluorophenyl group enhances binding affinity through hydrophobic interactions and hydrogen bonding.

Therapeutic Potential

Research indicates that this compound may have therapeutic applications in treating neurological disorders and cancer. Its structural components suggest that it could modulate pathways involved in these diseases.

Case Studies and Research Findings

  • Fluorescent Probes : Studies have shown that compounds with xanthene cores exhibit strong fluorescence, which is beneficial for imaging techniques in biological research. For instance, the compound has been explored as a fluorescent probe in cellular imaging, allowing for real-time observation of cellular processes.
  • Anticancer Activity : In vitro studies have indicated that derivatives of this compound can inhibit the proliferation of cancer cells. For example, a related xanthene derivative was found to induce apoptosis in breast cancer cell lines, suggesting potential for development into an anticancer agent.
  • Neurological Applications : Preliminary research has suggested that compounds similar to this compound may exhibit neuroprotective effects. Animal models have demonstrated that such compounds can mitigate neuronal damage in conditions like ischemia.

Comparative Analysis with Similar Compounds

Compound Biological Activity Key Differences
4-((9H-xanthene-9-carboxamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamideFluorescent properties; potential anticancer activityContains fluorine atom enhancing stability
N-(phenyl)-N-(9H-xanthene-9-carbonyl)piperidine-1-carboxamideStrong fluorescence; used in imagingLacks piperidine modifications affecting binding
4-(4-chlorophenyl)-1-(1H-imidazol-1-yl)butan-2-oneAntimicrobial propertiesDifferent core structure leading to varied activity

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